molecular formula C14H11BrN2O2 B2697763 2-[4-(2-Bromoethoxy)phenyl]-[1,3]oxazolo[4,5-b]pyridine CAS No. 1797008-60-6

2-[4-(2-Bromoethoxy)phenyl]-[1,3]oxazolo[4,5-b]pyridine

Cat. No.: B2697763
CAS No.: 1797008-60-6
M. Wt: 319.158
InChI Key: GTVGEZHGHDTWHL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Bromoethoxy)phenyl]-[1,3]oxazolo[4,5-b]pyridine typically involves the reaction of 2-bromoethanol with 4-hydroxyphenyl oxazolo[4,5-b]pyridine under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the phenyl oxazolo[4,5-b]pyridine is replaced by the bromoethoxy group.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Bromoethoxy)phenyl]-[1,3]oxazolo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a thiol can yield a thioether derivative, while oxidation might produce a corresponding sulfoxide or sulfone .

Scientific Research Applications

2-[4-(2-Bromoethoxy)phenyl]-[1,3]oxazolo[4,5-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(2-Bromoethoxy)phenyl]-[1,3]oxazolo[4,5-b]pyridine involves its interaction with biological macromolecules. The compound can bind to DNA, disrupting its replication and transcription processes. Additionally, it may inhibit key enzymes involved in cell division, leading to cell cycle arrest and apoptosis . The molecular targets and pathways involved include DNA polymerase, topoisomerase, and various signaling pathways related to cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2-Bromoethoxy)phenyl]-[1,3]oxazolo[4,5-b]pyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The bromoethoxy group enhances its reactivity and potential for further functionalization, making it a versatile compound for various applications .

Properties

IUPAC Name

2-[4-(2-bromoethoxy)phenyl]-[1,3]oxazolo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O2/c15-7-9-18-11-5-3-10(4-6-11)14-17-13-12(19-14)2-1-8-16-13/h1-6,8H,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTVGEZHGHDTWHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(O2)C3=CC=C(C=C3)OCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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